Tocol

Overview

Description

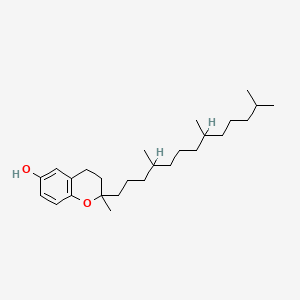

Tocol is a compound belonging to the vitamin E family, specifically known as a tocopherol derivative. It is characterized by a chromanol ring structure with a phytyl side chain. This compound is a potent lipophilic antioxidant, playing a crucial role in protecting cells from oxidative damage by scavenging free radicals .

Mechanism of Action

Target of Action

Tocol, also known as 2-Methyl-2-phytyl-6-hydroxychroman, interacts with both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The potency of interaction varies among different isoforms of this compound, with the order being δ-tocols > γ-tocols > α-tocols .

Mode of Action

This compound’s interaction with its targets involves the phenolic groups of the compound. The binding of this compound to the estrogen receptors leads to the activation of an estrogen-responsive reporter gene in cells expressing either ERα or ERβ . The antioxidant action of Tocols is related to the formation of this compound quinone and its subsequent recycling or degradation .

Biochemical Pathways

This compound biosynthesis occurs mainly in the plastids of higher plants. The precursors for this process are derived from two metabolic pathways: homogentisic acid, an intermediate of the degradation of aromatic amino acids, and phytyldiphosphate, which arises from the methylerythritol phosphate pathway . The regulation of this compound biosynthesis occurs at least partially at the level of key enzymes, including p-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate phytyltransferase (HPT), this compound cyclase (TC), and two methyltransferases .

Pharmacokinetics

Computational methods such as machine learning and artificial intelligence have been developed to predict these properties .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant properties. Tocols are lipophilic antioxidants that belong to the vitamin-E family . They play a crucial role in scavenging lipid peroxy radicals and quenching singlet oxygen in photosynthetic organisms . In addition, Tocols have been found to exhibit antiproliferative activity on cancer cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, this compound biosynthesis changes during plant development and in response to different stresses induced by high-intensity light, drought, high salinity, heavy metals, and chilling . Understanding these environmental influences can provide valuable insights into the physiological action of this compound.

Biochemical Analysis

Biochemical Properties

Tocol is involved in various biochemical reactions, primarily due to its antioxidant properties. It interacts with enzymes, proteins, and other biomolecules to neutralize free radicals and prevent oxidative stress. One of the key enzymes that this compound interacts with is homogentisate phytyltransferase, which is involved in the biosynthesis of tocopherols and tocotrienols . This compound also interacts with lipid peroxidation products, thereby protecting cellular membranes from oxidative damage . Additionally, this compound has been shown to modulate the activity of certain transcription factors, influencing gene expression related to antioxidant defense mechanisms .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to activate the transcription of genes involved in antioxidant defense, thereby enhancing the cell’s ability to combat oxidative stress . It also affects cell signaling pathways by interacting with membrane-bound receptors and influencing downstream signaling cascades . Furthermore, this compound has been reported to impact cellular metabolism by modulating the activity of enzymes involved in lipid metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound binds to lipid membranes, where it exerts its antioxidant effects by scavenging free radicals and preventing lipid peroxidation . It also interacts with specific proteins and enzymes, such as homogentisate phytyltransferase, to modulate their activity and influence metabolic pathways . Additionally, this compound has been shown to regulate gene expression by modulating the activity of transcription factors involved in antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under normal conditions, but its stability can be affected by factors such as temperature, light, and pH . Over time, this compound can undergo degradation, leading to a decrease in its antioxidant activity . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of enhancing antioxidant defense mechanisms and protecting cells from oxidative damage .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as enhancing antioxidant defense and protecting against oxidative stress . At high doses, this compound can exhibit toxic or adverse effects, including liver damage and disruption of lipid metabolism . Threshold effects have been observed, where the beneficial effects of this compound plateau at a certain dosage, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of tocopherols and tocotrienols. It interacts with enzymes such as homogentisate phytyltransferase and tocopherol cyclase, which are involved in the conversion of precursors to tocopherols and tocotrienols . This compound also affects metabolic flux by modulating the activity of enzymes involved in lipid metabolism, leading to changes in metabolite levels . Additionally, this compound has been shown to influence the expression of genes involved in metabolic pathways, further impacting metabolic processes .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. It is incorporated into lipid membranes, where it exerts its antioxidant effects . This compound can also bind to serum albumin, which facilitates its transport in the bloodstream and distribution to various tissues . The localization and accumulation of this compound within cells are influenced by its interactions with membrane-bound receptors and transporters .

Subcellular Localization

This compound is localized to specific subcellular compartments, where it exerts its activity and function. It is primarily found in lipid membranes, such as the plasma membrane and mitochondrial membrane, where it protects against oxidative damage . This compound can also be localized to other organelles, such as the endoplasmic reticulum and Golgi apparatus, where it may play a role in modulating cellular processes . The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tocol typically involves the condensation of homogentisate with phytyl diphosphate (PDP), catalyzed by homogentisate phytyltransferase (HPT). This reaction yields 2-methyl-6-phytyl-1,4-benzoquinone (MPBQ), which is subsequently reduced to form this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources such as plant oils. The process includes saponification, followed by chromatographic techniques to isolate and purify the desired tocopherol derivatives .

Chemical Reactions Analysis

Types of Reactions: Tocol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form tocopherol quinone.

Reduction: The quinone form can be reduced back to the hydroquinone form.

Substitution: The chromanol ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Electrophilic reagents like halogens can be used under mild acidic conditions.

Major Products:

Oxidation: Tocopherol quinone.

Reduction: Tocopherol hydroquinone.

Substitution: Halogenated chromanol derivatives.

Scientific Research Applications

Tocol has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study antioxidant mechanisms and free radical scavenging.

Biology: Investigated for its role in protecting cellular membranes from oxidative stress.

Medicine: Explored for its potential in preventing and treating diseases related to oxidative damage, such as cardiovascular diseases and neurodegenerative disorders.

Industry: Utilized in the formulation of dietary supplements and skincare products due to its antioxidant properties .

Comparison with Similar Compounds

α-Tocopherol: The most active form of vitamin E with three methyl groups on the chromanol ring.

β-Tocopherol: Similar to α-tocopherol but with two methyl groups.

γ-Tocopherol: Contains two methyl groups in different positions compared to β-tocopherol.

δ-Tocopherol: Has only one methyl group on the chromanol ring

Uniqueness: Tocol is unique due to its specific methylation pattern and phytyl side chain, which confer distinct antioxidant properties and biological activities compared to other tocopherols and tocotrienols .

Biological Activity

Tocol, a form of vitamin E, encompasses various compounds known for their antioxidant properties. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, synergistic effects with other compounds, and implications for health and disease prevention.

Overview of this compound

Tocols are a group of compounds that include tocopherols and tocotrienols, which are recognized for their essential role in human health as antioxidants. They are synthesized exclusively in photosynthetic organisms and play a crucial role in protecting cellular structures from oxidative damage caused by free radicals. The primary forms of this compound include alpha (α), beta (β), gamma (γ), and delta (δ) tocopherols, as well as tocotrienols, each exhibiting varying degrees of biological activity and antioxidant capacity .

The biological activity of this compound primarily stems from its ability to scavenge free radicals and prevent lipid peroxidation. This compound interacts with lipid peroxy radicals, converting them into more stable products, which is critical for maintaining cellular integrity . This antioxidant action is vital in preventing diseases associated with oxidative stress, such as cardiovascular diseases and certain cancers.

Table 1: Comparison of this compound Forms

| This compound Form | Structure Characteristics | Antioxidant Activity | Common Sources |

|---|---|---|---|

| α-Tocopherol | Most biologically active | High | Nuts, seeds, vegetable oils |

| β-Tocopherol | Less common | Moderate | Green leafy vegetables |

| γ-Tocopherol | Significant in some studies | Moderate | Soybeans, corn oil |

| δ-Tocopherol | Least abundant | Low | Wheat germ oil |

Synergistic Interactions

Recent studies have demonstrated that tocols can exhibit synergistic effects when combined with phenolic compounds. For instance, a study indicated that the combination of tocols with phenolic extracts significantly reduced cancer cell viability more effectively than either component alone . The mechanism behind this synergy involves the inhibition of cytochrome P450 enzymes responsible for the degradation of tocopherols, thereby increasing their bioavailability and enhancing their anticancer effects.

Case Study: this compound and Cancer Cell Viability

In a study examining the effects of this compound and phenolic extracts on HeLa and MCF7 cancer cell lines:

- Findings : The combination treatments resulted in an effective decrease in cell viability with an EC50 below 500 µg.

- Mechanism : The phenolic compounds inhibited CYP450 activity, reducing the degradation rate of tocopherols .

Health Implications

The antioxidant properties of this compound suggest potential health benefits beyond cancer prevention. Research indicates that this compound may protect against cardiovascular diseases by preventing oxidative damage to lipids and proteins involved in heart health. Additionally, its role in enhancing drug bioavailability has implications for therapeutic formulations .

Table 2: Health Benefits Associated with this compound

Properties

IUPAC Name |

2-methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H44O2/c1-20(2)9-6-10-21(3)11-7-12-22(4)13-8-17-26(5)18-16-23-19-24(27)14-15-25(23)28-26/h14-15,19-22,27H,6-13,16-18H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFUSDJMZWQVQSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC1(CCC2=C(O1)C=CC(=C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871602 | |

| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-98-2 | |

| Record name | Tocol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydro-2H-1-benzopyran-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOCOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2XEE7OB8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.